Ethyl methyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(methyldisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPTGNNLIKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074701 | |
| Record name | Disulfide, ethyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Sulfureous aroma | |
| Record name | Ethyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol) | |
| Record name | Ethyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.027 (20°) | |
| Record name | Ethyl methyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20333-39-5 | |
| Record name | Ethyl methyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20333-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl methyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, ethyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulfide, ethyl methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL METHYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13370B0F26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Ethyl methyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Formation Pathways: Mechanistic Investigations
Controlled Laboratory Synthesis for Mechanistic Elucidation
The controlled synthesis of asymmetric disulfides like ethyl methyl disulfide in a laboratory setting is crucial for studying their properties and reaction mechanisms. A primary challenge in synthesizing unsymmetrical disulfides is the tendency for thiol-disulfide exchange reactions to produce a mixture of symmetrical and unsymmetrical products. Various methods have been developed to overcome this and achieve high selectivity for the desired asymmetric disulfide.
One effective one-pot method involves the use of 1-chlorobenzotriazole (BtCl). In this process, a thiol (R¹SH) is reacted with BtCl at low temperatures (e.g., -78 °C) in a solvent like dichloromethane (DCM) to form a benzotriazolated thiol intermediate (R¹SBt). This intermediate is then reacted with a second, different thiol (R²SH) to yield the unsymmetrical disulfide (R¹SSR²). This method is advantageous as it avoids harsh oxidizing agents and the formation of significant amounts of symmetrical disulfides. The order of addition of the thiols can be crucial for optimizing the yield. nih.gov
Another approach utilizes bromodimethylsulfonium bromide to promote the oxidative cross-coupling of two different thiols. This method effectively inhibits the formation of symmetrical by-products by adding the two thiols sequentially. The rapid oxidation of the first thiol by bromodimethylsulfonium bromide prevents its self-coupling before the second thiol is introduced. nih.gov
A further method employs bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide as a reagent. This technique allows for the synthesis of unsymmetrical disulfides from the corresponding thiols under mild conditions with very good yields. The reagent is activated with bromine at low temperatures, forming a reactive sulfenyl bromide intermediate. This intermediate then readily reacts with a thiol to produce the unsymmetrical disulfide. A key benefit of this approach is the short reaction time of only 15 minutes at room temperature. tandfonline.com
Table 1: Comparison of Laboratory Synthesis Methods for Unsymmetrical Disulfides
| Method | Reagent(s) | Key Features |
| 1-Chlorobenzotriazole Method | 1-Chlorobenzotriazole (BtCl) | One-pot synthesis, avoids harsh oxidants, forms a benzotriazolated thiol intermediate. nih.gov |
| Bromodimethylsulfonium Bromide Method | Bromodimethylsulfonium bromide | Sequential addition of thiols, inhibits homo-coupling. nih.gov |
| Dioxaphosphorinanyl Disulfide Method | Bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, Bromine | Mild conditions, short reaction times (15 min), high yields. tandfonline.com |
Photochemical Formation Mechanisms of Asymmetric Disulfides
Asymmetric disulfides can also be formed through photochemical pathways. One direct mechanism involves the co-photolysis of two different symmetrical disulfides. For instance, the gas-phase photolysis of a mixture of methyl disulfide (CH₃SSCH₃) and ethyl disulfide (C₂H₅SSC₂H₅) using ultraviolet (UV) light at wavelengths between 2300–2800 Å has been shown to yield this compound (CH₃SSC₂H₅). nih.govtandfonline.com
The fundamental mechanism of this process involves the homolytic cleavage of the disulfide bond in both symmetrical disulfides upon absorption of UV radiation, which generates thiyl radicals (RS•):
CH₃SSCH₃ + hν → 2 CH₃S• C₂H₅SSC₂H₅ + hν → 2 C₂H₅S•
These thiyl radicals can then recombine in a statistically determined manner. The cross-combination of a methylthiyl radical (CH₃S•) and an ethylthiyl radical (C₂H₅S•) results in the formation of the asymmetric this compound:
CH₃S• + C₂H₅S• → CH₃SSC₂H₅
This photochemical approach leads to a photochemical equilibrium between the reactants and the product. nih.gov
In addition to the direct photolysis of disulfides, photocatalytic oxidation of thiols can produce disulfides. This process can be facilitated by photocatalysts such as cuprous oxide (Cu₂O) polyhedra under light irradiation. The mechanism involves the generation of thiyl radicals from thiols, which then couple to form disulfide bonds. nih.gov While this method is often used for symmetrical disulfides, it provides a basis for potential asymmetric synthesis through controlled introduction of different thiols.
Biogenic Formation Pathways in Environmental and Biological Systems
This compound is found in various natural sources, including certain plants, foods, and is produced by microorganisms. cymitquimica.com Its formation in these systems is a result of biogenic processes, primarily involving the enzymatic or microbial degradation of sulfur-containing precursor compounds.
The principal precursors for volatile sulfur compounds (VSCs), including this compound, are the sulfur-containing amino acids methionine and cysteine. nih.govnih.gov In many fermented foods, such as cheese, wine, and beer, microbial activity plays a key role in the formation of VSCs. nih.govmdpi.com Microorganisms like bacteria and fungi possess enzymes that can break down methionine and cysteine into a variety of volatile compounds. nih.gov
The general pathway for the biogenic formation of disulfides involves the initial enzymatic breakdown of sulfur-containing amino acids to produce thiols, such as methanethiol (B179389) (CH₃SH) and ethanethiol (B150549) (C₂H₅SH). These thiols can then undergo oxidation to form disulfides. The formation of an asymmetric disulfide like this compound would require the presence and subsequent oxidation of both methanethiol and ethanethiol.
For example, in the context of wine fermentation, the yeast Saccharomyces cerevisiae can produce various VSCs. mdpi.com The degradation of methionine can lead to the formation of methanethiol, while other metabolic pathways can produce ethanethiol. The subsequent oxidation and combination of these thiols can lead to the formation of this compound.
Furthermore, some bacteria, such as Bacillus sp., are known to produce volatile organic compounds, including dimethyl disulfide, which can influence plant growth by enhancing sulfur nutrition. nih.gov This highlights the role of microbial sulfur metabolism in the release of disulfides into the environment. The formation of this compound in such systems would depend on the specific enzymatic capabilities of the microorganisms and the availability of both methyl and ethyl precursors.
Chemical Reactivity and Mechanistic Elucidation
Gas-Phase Reactions and Atmospheric Chemical Mechanisms
The atmospheric fate of ethyl methyl disulfide is primarily dictated by its reactions with key oxidants and its response to thermal stress. These processes break down the molecule and contribute to the formation of secondary atmospheric pollutants.
The daytime atmospheric degradation of this compound is predominantly initiated by the hydroxyl (•OH) radical, one of the most reactive atmospheric oxidants. The reaction is believed to proceed via two main pathways: hydrogen atom abstraction from the alkyl groups or •OH addition to a sulfur atom. pnas.org For analogous compounds like ethyl methyl sulfide (B99878), the abstraction of a hydrogen atom from the carbon sites is a key initial step. cmjpublishers.com
In the case of this compound, the •OH radical can abstract a hydrogen atom from either the methyl (-CH₃) or the ethyl (-CH₂CH₃) group. This abstraction forms a water molecule and a carbon-centered radical. Subsequently, molecular oxygen (O₂) in the atmosphere rapidly adds to this radical site, forming a peroxy radical (ROO•). This peroxy radical undergoes further reactions, including pathways involving nitrogen oxides (NOₓ), leading to the formation of various oxygenated products and contributing to photochemical smog. cmjpublishers.comnih.gov
In marine or coastal environments, chlorine atoms (Cl•) can also play a significant role in initiating the oxidation of organosulfur compounds. The reaction mechanism is similar to that of the hydroxyl radical, beginning with the abstraction of a hydrogen atom from the methyl or ethyl groups of the disulfide.
Product distribution studies on the analogous compound, ethyl methyl sulfide, provide insight into the likely products from this compound oxidation. conicet.gov.ar The reaction of Cl• with ethyl methyl sulfide in the air yields hydrochloric acid (HCl), sulfur dioxide (SO₂), acetaldehyde (B116499) (CH₃CHO), and formaldehyde (B43269) (HCHO). conicet.gov.ar The formation of these products is explained by the initial H-abstraction, followed by reaction with O₂, leading to the formation of alkoxy radicals which then decompose by breaking C-C or C-S bonds. researchgate.net
Product Yields from the Cl-Atom Initiated Oxidation of Ethyl Methyl Sulfide*
*Data from the analogous reaction with ethyl methyl sulfide (CH₃SCH₂CH₃) at 298 K and atmospheric pressure. conicet.gov.ar These products are anticipated to be similar for this compound.
| Product | Chemical Formula | Molar Yield (%) |
|---|---|---|
| Sulfur Dioxide | SO₂ | 55 ± 3 |
| Acetaldehyde | CH₃CHO | 58 ± 3 |
| Formaldehyde | HCHO | 53 ± 5 |
| Hydrochloric Acid | HCl | 43 ± 5 |
The thermal decomposition of dialkyl disulfides is a complex process involving the cleavage of covalent bonds. For this compound, the sulfur-sulfur (S-S) bond is significantly weaker than the carbon-sulfur (C-S) or carbon-carbon (C-C) bonds, making its homolytic cleavage the most likely primary decomposition step under pyrolysis conditions.
This initial cleavage yields a methylthiyl radical (CH₃S•) and an ethylthiyl radical (CH₃CH₂S•). Studies on the pyrolysis of symmetrical disulfides like dimethyl disulfide show that these initial thiyl radicals can then participate in a variety of secondary reactions. ubc.ca These include hydrogen abstraction to form thiols (methanethiol and ethanethiol) and disproportionation or recombination reactions that can lead to products such as thioaldehydes (e.g., thioformaldehyde), ethylene (B1197577), and hydrogen sulfide. ubc.ca The exact product distribution depends on conditions such as temperature and pressure.
The oxidation of this compound in the atmosphere is a source of several important secondary pollutants. cmjpublishers.comconicet.gov.ar Regardless of the initiating radical (•OH or Cl•), the subsequent degradation cascades of the ethyl and methyl groups lead to the formation of stable carbonyl compounds.
Sulfur Dioxide (SO₂): The sulfur atoms in the disulfide are oxidized through a series of intermediate steps. Thiyl radicals (RS•) can react with oxygen to eventually form sulfur dioxide, a key precursor to atmospheric sulfate (B86663) aerosols and acid rain. cmjpublishers.comnih.gov
Formaldehyde (HCHO): The oxidation of the methyl group (CH₃-) ultimately leads to the formation of formaldehyde. cmjpublishers.comconicet.gov.arresearchgate.net
Acetaldehyde (CH₃CHO): The oxidation of the ethyl group (-CH₂CH₃) yields acetaldehyde as a major product. cmjpublishers.comconicet.gov.ar
These products are significant contributors to air quality issues, with formaldehyde and acetaldehyde being important volatile organic compounds (VOCs) involved in the formation of tropospheric ozone. researchgate.net
Thiyl Radical Chemistry and Disulfide Exchange Reactions
Thiyl radicals (RS•) are central to the chemistry of disulfides. They are key intermediates in the formation, cleavage, and rearrangement of the disulfide bond.
This compound can be formed through the cross-recombination of methylthiyl and ethylthiyl radicals. A common method for generating these radicals is the gas-phase photolysis of the parent symmetrical disulfides, dimethyl disulfide (CH₃SSCH₃) and diethyl disulfide (CH₃CH₂SSCH₂CH₃), using UV radiation. nih.gov The photolysis cleaves the S-S bond, producing the respective thiyl radicals. nih.gov
The subsequent reactions include both recombination of identical radicals to reform the starting materials and the crucial cross-recombination step that yields the unsymmetrical this compound.
A highly efficient pathway for the formation of unsymmetrical disulfides is the thiyl radical-disulfide exchange reaction. cdnsciencepub.comrsc.org This is a chain-propagating step where a thiyl radical attacks the disulfide bond of a different disulfide molecule. For instance, a methylthiyl radical can react with diethyl disulfide to produce this compound and an ethylthiyl radical, which can then continue the chain. cdnsciencepub.comrsc.org This process is known to have a very high quantum yield, indicating an efficient chain reaction mechanism. researchgate.net
Key Radical Reactions in the Formation of this compound
| Reaction Type | General Equation | Description |
|---|---|---|
| Generation (Photolysis) | CH₃SSCH₃ + hν → 2 CH₃S• CH₃CH₂SSCH₂CH₃ + hν → 2 CH₃CH₂S• | UV light cleaves the S-S bond of parent disulfides to generate thiyl radicals. nih.gov |
| Recombination | CH₃S• + •SCH₂CH₃ → CH₃SSCH₂CH₃ | Cross-recombination of methylthiyl and ethylthiyl radicals forms the final product. wikipedia.org |
| Disulfide Exchange | CH₃S• + CH₃CH₂SSCH₂CH₃ ⇌ CH₃SSCH₂CH₃ + CH₃CH₂S• | A chain reaction where a thiyl radical displaces another from a disulfide molecule, leading to product formation. cdnsciencepub.comrsc.org |
Photochemical Equilibrium in Disulfide Mixtures
The irradiation of liquid mixtures of methyl disulfide and ethyl disulfide with wavelengths greater than 2300 Å at room temperature leads to the formation of this compound. cdnsciencepub.comresearchgate.net This process results in a photostationary state, where the concentrations of the three disulfides—methyl disulfide, ethyl disulfide, and this compound—reach a dynamic equilibrium. cdnsciencepub.comresearchgate.net
The equilibrium can be described by the following equation:
CH₃SSCH₃ + CH₃CH₂SSCH₂CH₃ ⇌ 2 CH₃SSCH₂CH₃
The position of this equilibrium is characterized by an equilibrium constant, K, which has been determined experimentally. For the liquid phase photolysis, the equilibrium constant is defined as:
K = [CH₃SSCH₂CH₃] / ([CH₃SSCH₃]¹ᐟ² * [CH₃CH₂SSCH₂CH₃]¹ᐟ²)
The experimentally determined value for this equilibrium constant is 2.05 ± 0.04. cdnsciencepub.comresearchgate.net This value indicates a statistical distribution of the methyl and ethyl thiyl radicals in the equilibrium mixture.
The formation of the unsymmetrical disulfide, this compound, is a highly efficient photochemical process. cdnsciencepub.com The quantum yield for the formation of this compound in the initial stages of the reaction has been measured to be 330 for an absorbed intensity of 4.70 × 10⁻² μeinstein/min, with the incident radiation confined to a wavelength of 2600 ± 50 Å. cdnsciencepub.comresearchgate.net This high quantum yield suggests a chain reaction mechanism. cdnsciencepub.com The chain-propagating step is proposed to involve the attack of a thiyl radical on the sulfur-sulfur bond of a disulfide molecule. cdnsciencepub.comresearchgate.net For example:
CH₃S• + CH₃CH₂SSCH₂CH₃ → CH₃SSCH₂CH₃ + CH₃CH₂S•
This reaction is followed by the subsequent reaction of the newly formed ethylthiyl radical, continuing the chain.
Table 1: Photochemical Equilibrium Data for the Formation of this compound
| Parameter | Value | Wavelength (Å) |
| Equilibrium Constant (K) | 2.05 ± 0.04 | > 2300 |
| Quantum Yield (Φ) | 330 | 2600 ± 50 |
Thiol-Disulfide Exchange Reaction Kinetics and Thermodynamics
R'S⁻ + RSSR ⇌ R'SSR + RS⁻
The kinetics of thiol-disulfide exchange reactions are typically second-order, being first-order in both the thiolate anion and the disulfide. nih.govconsensus.app The rate of the reaction is highly dependent on the pH of the solution, as the concentration of the nucleophilic thiolate anion increases with increasing pH. mdpi.com The pKa of the attacking thiol is a critical factor; thiols with lower pKa values will have a higher concentration of the thiolate form at a given pH, generally leading to faster reaction rates. mdpi.com
From a thermodynamic standpoint, the equilibrium of a thiol-disulfide exchange reaction is determined by the relative thermodynamic stabilities of the thiols and disulfides involved. nih.gov The position of the equilibrium can be predicted based on the standard reduction potentials of the respective disulfides. aalto.fi In a reaction between a thiol (R'SH) and a disulfide (RSSR), the equilibrium will favor the formation of the more stable disulfide.
The equilibrium constant for the exchange reaction can be expressed as:
K_eq = ([R'SSR][RSH]) / ([RSSR][R'SH])
The value of K_eq is related to the difference in the standard free energy change (ΔG°) of the two disulfide/thiol redox couples. A K_eq greater than 1 indicates that the products are favored at equilibrium. For many simple alkyl thiols and disulfides, the equilibrium constants are close to 1, suggesting that the stabilities of the mixed and symmetrical disulfides are similar.
Table 2: Factors Influencing Thiol-Disulfide Exchange Reactions
| Factor | Influence on Reaction Rate |
| pH | Increases with increasing pH due to higher thiolate concentration. |
| Thiol pKa | Lower pKa generally leads to a faster rate at a given pH. |
| Steric Hindrance | Bulky groups on reactants decrease the reaction rate. |
| Electronic Effects | Electron-withdrawing groups on the disulfide can increase the rate. |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect the rate. |
Oxidation and Reduction Chemistry in Heterogeneous and Homogeneous Systems
Oxidation:
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are limited, information can be inferred from the oxidation of related sulfides and general disulfide chemistry.
Mild oxidation of disulfides, for instance with peroxy acids, can yield thiosulfinates (RS(O)SR'). Further oxidation can lead to thiosulfonates (RS(O)₂SR'). In the case of an unsymmetrical disulfide like this compound, two isomeric thiosulfinates could be formed: ethyl methanethiosulfinate (CH₃S(O)SCH₂CH₃) and methyl ethanethiosulfinate (CH₃SS(O)CH₂CH₃).
More vigorous oxidation can lead to the cleavage of both the S-S and C-S bonds. Studies on the atmospheric oxidation of the related compound, ethyl methyl sulfide (CH₃SCH₂CH₃), have shown that the reaction, often initiated by hydroxyl radicals, can produce sulfur dioxide (SO₂), formaldehyde (HCHO), and acetaldehyde (CH₃CHO). cmjpublishers.com It is plausible that strong oxidation of this compound would also lead to sulfur oxides and carbonyl compounds.
Reduction:
The reduction of the disulfide bond in this compound results in the formation of two corresponding thiols: methanethiol (B179389) (CH₃SH) and ethanethiol (B150549) (CH₃CH₂SH). This is a characteristic reaction of disulfides.
RSSR' + 2 [H] → RSH + R'SH
A variety of reducing agents can be employed to effect this transformation. Common laboratory reagents for disulfide reduction include thiols such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, and phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). biosynth.comlibretexts.org The reduction with thiols proceeds via a thiol-disulfide exchange mechanism. libretexts.org Dithiol reagents like DTT are particularly effective as they form a stable cyclic disulfide as a byproduct, driving the reaction to completion. biosynth.com
Reduction can also be achieved using metal hydrides, such as sodium borohydride, or by catalytic hydrogenation. The choice of reducing agent depends on the specific requirements of the reaction, such as pH, solvent, and the presence of other functional groups.
Table 3: Common Reagents for Disulfide Bond Reduction
| Reducing Agent | Type | Characteristics |
| Dithiothreitol (DTT) | Dithiol | Forms a stable cyclic disulfide, effective at neutral to alkaline pH. |
| β-Mercaptoethanol | Monothiol | Requires a large excess to drive the reaction to completion. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine | Odorless, water-soluble, and effective over a broad pH range. biosynth.com |
| Sodium Borohydride (NaBH₄) | Hydride | A strong reducing agent, but can also reduce other functional groups. |
Advanced Computational and Theoretical Chemistry Investigations
Molecular Structure and Conformational Analysis via Quantum Chemical Methods
Quantum chemical methods provide profound insights into the three-dimensional structure and energetics of ethyl methyl disulfide, revealing a landscape of conformational isomers governed by subtle intramolecular forces.
This compound (CH₃-S-S-CH₂CH₃) possesses rotational freedom around its C-S and S-S bonds, leading to various conformational isomers. The notation for these conformers typically describes the dihedral angles of the C-S-S-C and S-S-C-C backbones. Theoretical calculations, complemented by experimental data, have established the relative stabilities of these conformers.
Studies on simple disulfides have shown a general preference for a gauche arrangement around the C-S-S-C dihedral angle, typically falling between 84° and 94°. researchgate.net For this compound, the two primary conformers considered are the gauche-gauche (GG) and the trans-gauche (TG) forms, referring to the C-S-S-C and S-S-C-C dihedral angles, respectively.
Computational and spectroscopic analyses have indicated that the gauche-gauche isomer is the most stable form. researchgate.net In the liquid state, the GG conformer is energetically favored over the TG conformer by approximately 0.9 kcal/mol. researchgate.net This energetic preference is significant enough that upon crystallization, only the GG form is observed in the solid state. researchgate.net Gas-phase electron diffraction studies have been employed to determine the precise geometric parameters of the dominant conformer in the vapor phase. acs.org
| Conformer | Relative Energy (kcal/mol) | State | Reference |
|---|---|---|---|
| Gauche-Gauche (GG) | 0.0 (Most Stable) | Liquid / Solid | researchgate.net |
| Trans-Gauche (TG) | ~0.9 | Liquid | researchgate.net |
The conformational stability of this compound is dictated by a balance of several intramolecular interactions. The pronounced preference for a gauche conformation around the S-S bond is a characteristic feature of disulfides. This is largely attributed to the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. A dihedral angle of approximately 90° minimizes this repulsion, stabilizing the gauche form relative to the cis (0°) or trans (180°) arrangements.
Spectroscopic Parameter Prediction through Ab Initio Calculations
Ab initio (from first principles) calculations are powerful tools for predicting spectroscopic parameters, which can then be used to guide and confirm experimental spectroscopic studies.
Rotational spectroscopy, particularly methods like pulsed jet Fourier transform microwave spectroscopy, provides highly accurate data on the rotational constants (A, B, C) of a molecule, which are inversely related to its moments of inertia. Ab initio calculations, often at levels of theory like Møller-Plesset second-order perturbation theory (MP2), can predict these constants for different conformers. researchgate.net By comparing the calculated constants with experimental spectra, a definitive identification of the conformers present in a sample can be made. researchgate.netresearchgate.net
For molecules with internal rotation, such as the methyl and ethyl groups in this compound, theoretical methods are also used to calculate the energy barriers for this motion. These torsional barriers are crucial for understanding the molecule's dynamics and are essential parameters in advanced spectroscopic models. researchgate.net
| Parameter | Description | Method of Prediction |
|---|---|---|
| Rotational Constants (A, B, C) | Relate to the molecule's moments of inertia and overall shape. | Ab initio (e.g., MP2/6-311++G(d,p)) |
| Torsional Barriers (V₃) | The energy required for internal rotation of groups like CH₃. | Potential Energy Surface Scans |
Vibrational spectroscopy (Infrared and Raman) probes the various vibrational modes of a molecule. A complete assignment of these modes is often complex and relies heavily on theoretical calculations. Quantum chemical methods can compute the harmonic vibrational frequencies and infrared intensities for a given molecular structure. acs.org
For greater accuracy, these calculations are extended to include anharmonic effects. Theoretical anharmonic force fields provide corrections to the harmonic frequencies, leading to better agreement with experimental spectra. capes.gov.br A detailed vibrational analysis, combining experimental data with theoretical force fields, allows for the confident assignment of spectral bands to specific molecular motions, such as the characteristic S-S and C-S stretching frequencies. acs.orgnist.gov The frequencies of these particular modes are known to be sensitive to the conformation of the disulfide bridge.
Reaction Mechanism Modeling and Energetic Profiles
Computational chemistry is a vital tool for exploring the reaction mechanisms and energetics of this compound. By modeling the potential energy surface of a reaction, key structures such as reactants, transition states, and products can be identified and their energies calculated.
One fundamental reaction of asymmetric disulfides is disproportionation (or scrambling). The thermochemistry for the gas-phase equilibrium between this compound, dimethyl disulfide, and diethyl disulfide has been determined. nist.govnist.gov
Reaction: 2 CH₃SSCH₂CH₃ ⇌ (CH₃)₂S₂ + (CH₂CH₃)₂S₂
The standard enthalpy change (ΔrH°) for this reaction provides insight into the relative thermodynamic stability of these disulfides. nist.govnist.gov
Advanced Computational Insights into this compound
An exploration of the theoretical chemistry, reaction dynamics, and molecular simulations of a key sulfur-containing compound.
This compound (CH₃SSCH₂CH₃) is a simple asymmetric disulfide that serves as a valuable model for understanding the complex behavior of disulfide bonds in larger biological and chemical systems. Advanced computational and theoretical chemistry investigations provide a molecular-level understanding of its reactivity, stability, and dynamics that is often inaccessible through experimental methods alone.
Computational chemistry offers powerful tools to dissect the intricate electronic and structural properties of this compound. Through high-level quantum mechanical calculations and simulations, researchers can predict its behavior in various chemical environments and reaction scenarios.
The feasibility and direction of chemical reactions involving this compound are governed by fundamental thermodynamic parameters. Computational methods are employed to calculate the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its key reaction pathways.
One fundamental reaction is the thiol-disulfide exchange, a crucial process in biochemistry for the formation and cleavage of disulfide bonds in proteins. nih.govnih.gov Another significant pathway is the disproportionation or metathesis reaction, where two molecules of this compound might be formed from its symmetric counterparts. nist.gov
The reaction is as follows: Diethyl disulfide + Dimethyl disulfide ⇌ 2 this compound
The thermodynamics of the compound itself have been established, providing a baseline for reaction calculations. The standard enthalpy of formation (ΔfH°gas) and a calculated standard Gibbs free energy of formation (ΔfG°) are foundational values for these studies. nist.govchemeo.com
High-level theoretical methods, such as the Complete Basis Set (CBS-QB3) method, are frequently used to compute the thermochemical properties of reactants, products, and transition states for sulfur-containing compounds, allowing for the detailed mapping of reaction energy landscapes. researchgate.netcmjpublishers.com
While thermodynamics predicts whether a reaction is favorable, kinetics determines how fast it proceeds. consensus.app Computational kinetics focuses on calculating reaction rate constants and elucidating reaction mechanisms. The primary reaction of interest for disulfides is the thiol-disulfide exchange, which is a kinetically, not thermodynamically, controlled process in many biological systems. nih.gov This reaction is a type of nucleophilic substitution where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond. nih.gov
The redox potential of a disulfide/thiol couple is a critical measure of its tendency to be reduced (gain electrons) or oxidized (lose electrons). This property is especially important for disulfide bonds that play functional roles in regulating protein activity. nih.gov Computational chemistry provides a robust framework for predicting these potentials.
The redox potential (E°) is directly related to the Gibbs free energy change (ΔG) of the reduction reaction. mdpi.com Computational models calculate this free energy change for the disulfide, allowing for the prediction of the redox potential. canterbury.ac.nz For complex systems, this often involves sophisticated methods. For instance, a combination of molecular dynamics simulations and quantum-chemical calculations (MD-PMM) has been used to compute the redox potential for the reduction of model disulfide bridges. researchgate.net
Studies on simple disulfides like diethyl disulfide show that the redox potential is highly sensitive to the molecule's conformation. researchgate.net High conformational energy (strain) in the disulfide bond leads to a higher redox potential, indicating a greater tendency to be reduced. researchgate.net Quantum-chemical calculations, for example at the MP2/6–311 + g(d,p) level of theory, are used to explore the mechanisms of reduction by analyzing the sequential addition of electrons and protons to model disulfide systems. researchgate.net
To understand the behavior of this compound in a realistic chemical environment, such as in a solvent, molecular dynamics (MD) simulations are indispensable. nih.gov These simulations model the motions and interactions of atoms and molecules over time, providing a dynamic picture of the system at the molecular level.
MD simulations have been performed for disulfide-containing systems using software packages like GROMACS with force fields such as CHARMM36. researchgate.net These simulations offer insights into phenomena that are challenging to probe experimentally, such as the influence of the solvent on the conformational stability of the disulfide bond. researchgate.net A study on this compound highlighted its use as a model for the amino acid cystine to investigate molecular structure and conformational stability. acs.org By simulating the molecule in a condensed phase, researchers can understand how intermolecular forces affect its structure and reactivity, bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution.
Table of Chemical Compounds
Sophisticated Spectroscopic Characterization Techniques
Rotational Spectroscopy (e.g., Millimeter-Wave, Fourier Transform Microwave Spectroscopy) for High-Resolution Structural Determination
Rotational spectroscopy provides exceptionally precise data on the geometric structure of molecules in the gas phase. By measuring the transition frequencies between quantized rotational energy levels, the principal moments of inertia can be determined with high accuracy, which in turn allows for the calculation of bond lengths, bond angles, and dihedral angles. Techniques like Fourier Transform Microwave (FTMW) spectroscopy and millimeter-wave spectroscopy are particularly powerful for this purpose. thegoodscentscompany.com
While a dedicated high-resolution rotational spectroscopy study specifically for ethyl methyl disulfide is not prominently available in the literature, extensive research on analogous compounds such as diethyl disulfide and ethyl methyl sulfide (B99878) illustrates the methodology's capabilities. For dialkyl disulfides, a key structural parameter is the dihedral angle of the C-S-S-C backbone, which typically favors a gauche conformation. nist.gov Studies on diethyl disulfide have identified the gauche-gauche-gauche conformer as the most stable form. nist.gov For this compound itself, theoretical and spectroscopic studies suggest that a gauche-gauche isomer is more stable than the trans-gauche isomer by approximately 0.9 kcal/mol. nist.gov
In a typical FTMW spectroscopy experiment, the molecule is introduced into a vacuum chamber via a supersonic jet expansion, which cools it to a few Kelvin. thegoodscentscompany.com This process isolates individual molecules and populates a limited number of rotational states, simplifying the resulting spectrum. A pulse of microwave radiation polarizes the sample, and the subsequent free induction decay (FID) is recorded and Fourier-transformed to yield a high-resolution frequency spectrum. thegoodscentscompany.com Analysis of this spectrum provides the rotational constants (A, B, and C), which are inversely related to the moments of inertia.
By studying various isotopologues (e.g., substituting ³²S with ³⁴S or ¹²C with ¹³C), the atomic coordinates can be precisely determined, leading to a definitive molecular structure. Data from such studies on related compounds provide the structural parameters that are foundational to understanding the stereochemistry of this compound.
| Compound | Conformer | A (MHz) | B (MHz) | C (MHz) | Source |
|---|---|---|---|---|---|
| Dimethyl Disulfide | Gauche | 8113.8847 | 2800.6203 | 2557.2245 | nist.gov |
| Diethyl Disulfide | GGG (gauche-gauche-gauche) | 3640.8524 | 1281.3321 | 1144.1557 | nist.gov |
| Ethyl Methyl Sulfide | Trans | 12316.5938 | 2933.2435 | 2547.4103 | hmdb.ca |
| Ethyl Methyl Sulfide | Gauche | 8443.4688 | 3535.1517 | 2876.5186 | hmdb.ca |
UV-Photoelectron Spectroscopy for Electronic Structure and Reaction Intermediates
UV-Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization by ultraviolet radiation. youtube.com According to Koopmans' theorem, the ionization energies correspond to the energies of the occupied molecular orbitals (MOs). This technique is invaluable for understanding bonding and the nature of frontier orbitals, which are crucial in chemical reactions.
For dialkyl disulfides like this compound, the highest occupied molecular orbitals (HOMOs) are primarily associated with the non-bonding lone pair electrons on the two sulfur atoms. The UPS spectra of linear and cyclic disulfides characteristically show a pair of distinct bands at lower binding energies. biosynth.com These two bands arise from the ionization of electrons from the symmetric and antisymmetric combinations of the sulfur lone-pair orbitals. The energy splitting between these bands is sensitive to the dihedral angle of the S-S bond.
Furthermore, UPS can be coupled with photolysis to study the electronic structure of transient reaction intermediates. When disulfides are irradiated with UV light, cleavage of the disulfide (S-S) or carbon-sulfur (C-S) bonds can occur. For small disulfides like diethyl disulfide, excitation with UV photons can lead to the rapid dissociation of the S-S bond, forming thiyl radicals (RS•) on a femtosecond timescale. thegoodscentscompany.com Studies on dimethyl disulfide have shown that UV photolysis can yield both methylthiyl (CH₃S•) radicals from S-S cleavage and methylperthiyl (CH₃SS•) radicals from C-S cleavage. nist.gov By analyzing the photoelectron spectra of these transient species, direct information about their electronic structure and stability can be obtained, providing critical insights into photochemical reaction mechanisms.
| Compound | Technique | Key Finding | Source |
|---|---|---|---|
| Substituted Disulfides | UPS | Spectra show a pair of bands at low binding energy, attributed to ionization from sulfur lone-pair orbitals (D₀ and D₁ cationic states). | biosynth.com |
| Diethyl Disulfide | UV Photolysis | Excitation at 266 nm leads to S-S bond dissociation and radical formation on a ~30 femtosecond timescale. | thegoodscentscompany.com |
| Dimethyl Disulfide | UV Photolysis | Primary reaction intermediates identified as methylthiyl (CH₃S•) and methylperthiyl (CH₃SS•) radicals. | nist.gov |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations, which include bond stretching and bending, occur at characteristic frequencies that depend on the masses of the atoms and the strength of the chemical bonds. For this compound, the vibrational spectra provide a molecular fingerprint and allow for detailed analysis of its structure and conformation.
The most characteristic vibrational modes for dialkyl disulfides involve the S-S and C-S bonds.
S-S Stretching (νS-S): This vibration typically appears as a moderately intense band in the Raman spectrum in the region of 500–550 cm⁻¹. hmdb.ca Its position is highly sensitive to the conformation around the disulfide bond, specifically the C-S-S-C dihedral angle. nih.gov
C-S Stretching (νC-S): These modes are generally observed in the 600–750 cm⁻¹ range. hmdb.ca Because this compound is unsymmetrical, two distinct C-S stretching frequencies are expected, one for the S-CH₃ group and one for the S-CH₂CH₃ group. The frequencies of these modes are influenced by rotational isomerism around the C-S bonds. nist.gov
Raman spectroscopy is particularly well-suited for studying reactions involving the disulfide bond. Since the S-S bond is highly polarizable, its stretching mode gives a strong Raman signal. This allows for the real-time monitoring of reactions where the disulfide bond is formed or cleaved. For instance, studies on the amino acid L-cysteine have used Raman spectroscopy to effectively track the formation of a disulfide bond upon reaction with a thiol-modifying agent and its subsequent breakage by a reducing agent. researchgate.net This application demonstrates how the technique can provide mechanistic insights and confirm reaction outcomes in studies involving disulfide exchange or redox processes.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|
| Dimethyl Disulfide | S-S Stretch | 509 | hmdb.ca |
| Methyl tert-Butyl Disulfide | S-S Stretch | 528 | hmdb.ca |
| Di-tert-Butyl Disulfide | S-S Stretch | 544 | hmdb.ca |
| General Dialkyl Disulfides | C-S Stretch | 600 - 750 | hmdb.ca |
Mass Spectrometry-based Approaches for Product Identification and Mechanistic Insights (e.g., LC-MS/MS of reaction mixtures)
Mass spectrometry (MS) is an indispensable analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex reaction mixtures, enabling product identification and providing evidence for proposed reaction mechanisms.
The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern that can be used for its unambiguous identification. The molecular ion (M⁺•) is observed at m/z 108, confirming the compound's molecular weight. nih.gov The fragmentation pattern provides further structural information. Key fragments include ions at m/z 80, which corresponds to the loss of an ethylene (B1197577) molecule (C₂H₄), and m/z 29, which is the characteristic ethyl cation ([C₂H₅]⁺). nih.gov
For the analysis of reaction mixtures, LC-MS/MS is a particularly powerful tool. In this technique, a precursor ion of interest is selected from the initial mass spectrum and subjected to fragmentation, generating a product ion spectrum. This process provides a high degree of specificity for identifying reaction products, even at low concentrations. Different fragmentation techniques can be employed to gain specific mechanistic insights.
Collision-Induced Dissociation (CID): This method typically cleaves weaker bonds but often leaves the robust disulfide bond intact. nih.gov
Electron Transfer Dissociation (ETD): This technique is known to induce cleavage of the S-S bond itself. nih.gov This capability is extremely valuable for studying reactions where the disulfide linkage is directly involved, as it can help pinpoint which products retain the disulfide moiety and which are the result of its cleavage.
By analyzing the products of a reaction involving this compound with LC-MS/MS, one could track the transfer of the methylthio (-SCH₃) or ethylthio (-SCH₂CH₃) groups, identify disulfide exchange products, or characterize oxidation and reduction products, thereby elucidating the reaction mechanism in detail.
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Molecular Weight | 108.23 g/mol | Corresponds to the molecular ion peak. | |
| Molecular Ion (M⁺•) Peak | m/z 108 | Confirms the molecular formula. | nih.gov |
| Major Fragment Ion | m/z 80 | Top peak in the EI spectrum, likely [M - C₂H₄]⁺• or [CH₃SSH]⁺•. | nih.gov |
| Major Fragment Ion | m/z 29 | Characteristic of the ethyl group ([C₂H₅]⁺). | nih.gov |
Biological and Biochemical Roles and Interaction Mechanisms
Metabolic Pathways and Enzymatic Transformations involving Organosulfur Compounds
The metabolism of simple disulfides like ethyl methyl disulfide is primarily characterized by the enzymatic cleavage of the disulfide bond, a critical step that initiates further transformations. The metabolic fate of asymmetric disulfides can be inferred from studies on related organosulfur compounds, such as allyl methyl disulfide (AMDS), a component of garlic. The metabolism of AMDS in rats involves a series of reduction, methylation, and oxidation reactions. Initially, the disulfide bond is reduced, yielding two distinct thiols (allyl mercaptan and methyl mercaptan). These thiols can then undergo further enzymatic modifications. For instance, allyl mercaptan can be methylated to form allyl methyl sulfide (B99878), which is subsequently oxidized to allyl methyl sulfoxide (B87167) (AMSO) and allyl methyl sulfone (AMSO2).
This pathway suggests a plausible metabolic route for this compound, which would involve:
Reductive Cleavage: The disulfide bond is cleaved by enzymes such as glutathione (B108866) reductase or thioredoxin reductase, utilizing reducing equivalents from NADPH, to produce ethanethiol (B150549) and methanethiol (B179389).
Thiol-Disulfide Exchange: this compound can react with endogenous thiols like glutathione (GSH) in a non-enzymatic or enzyme-catalyzed reaction (e.g., by glutaredoxins) to form mixed disulfides (e.g., S-ethylglutathione or S-methylglutathione) and the corresponding thiol.
Oxidation/Methylation: The resulting thiols (ethanethiol and methanethiol) can be further metabolized. Common pathways for small thiols include S-methylation via thiol S-methyltransferase or oxidation to sulfoxides and sulfonic acids, which increases their water solubility and facilitates excretion.
Enzymes central to these transformations belong to broad classes that handle redox chemistry and detoxification.
| Enzyme Class | General Function in Organosulfur Metabolism |
| Glutathione Reductase | Catalyzes the reduction of disulfide bonds using NADPH, crucial for maintaining a reduced intracellular environment. |
| Thioredoxin Reductase | Part of the thioredoxin system that reduces disulfide bonds in proteins and other molecules. |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to various electrophilic compounds, including products of oxidative stress, for detoxification. |
| Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) | Enzymes in the transsulfuration pathway that can metabolize sulfur-containing amino acids and produce signaling molecules like hydrogen sulfide (H₂S) and persulfides. |
| Thiol S-methyltransferase | Catalyzes the methylation of thiol groups, a common step in the metabolism and detoxification of mercaptans. |
Role in Cellular Redox Homeostasis and Antioxidant Defense Mechanisms (as a model for sulfur-based reactions)
This compound serves as an excellent model for studying the thiol-disulfide exchange reactions that are fundamental to cellular redox homeostasis. The cell maintains a delicate balance between oxidizing and reducing species, largely through the glutathione (GSH/GSSG) and thioredoxin (Trx) systems. These systems rely on the reversible oxidation of thiol groups (-SH) to disulfide bonds (-S-S-) to neutralize reactive oxygen species (ROS) and maintain the proper redox state of proteins.
The fundamental reaction is the thiol-disulfide interchange: R-SH + R'-S-S-R'' ⇌ R-S-S-R' + R''-SH
In this equilibrium, a thiolate anion attacks a disulfide bond. This compound, as a simple asymmetric disulfide (R' ≠ R''), can be used in model systems to study the kinetics and thermodynamics of these exchange reactions. For example, the gas-phase reaction of ethanethiolate with dimethyl disulfide yields methanethiolate (B1210775) and this compound, directly demonstrating this exchange process.
In a biological context, this chemistry is central to the antioxidant function of glutathione. Glutathione peroxidase, an antioxidant enzyme, reduces harmful peroxides by oxidizing two molecules of GSH to form glutathione disulfide (GSSG). Glutathione reductase then regenerates GSH from GSSG using NADPH. This compound can participate in similar, non-enzymatic exchanges with GSH, potentially altering the cellular GSH/GSSG ratio, a key indicator of oxidative stress. By studying the reactions of simple disulfides, researchers can gain insight into how the disulfide bond's chemical environment influences its reactivity and its potential to interact with and disrupt these critical antioxidant systems.
Disulfide Bond Formation and Reduction in Protein Folding and Function (as a biomimetic model system)
The formation of correct disulfide bonds is a critical step in the folding and stabilization of many secretory and membrane proteins. This process is not random but is catalyzed in the endoplasmic reticulum by enzymes of the protein disulfide isomerase (PDI) family. PDI facilitates both the oxidation of cysteine thiols to form disulfide bonds and the isomerization of non-native disulfide bonds to their correct pairings.
The catalytic mechanism of PDI involves thiol-disulfide exchange reactions, where a cysteine residue in the PDI active site attacks a disulfide bond in a misfolded protein, forming a transient mixed-disulfide intermediate between the enzyme and the substrate protein. Subsequent intramolecular attacks by other cysteine residues on the substrate lead to the correct disulfide pairing and the release of the enzyme.
Simple, low-molecular-weight disulfides like this compound serve as valuable biomimetic models to study the fundamental chemistry of these PDI-catalyzed reactions. Investigating the thiol-disulfide exchange between this compound and various thiols in solution provides data on reaction rates, equilibrium constants, and transition states without the structural complexity of a large protein substrate. This allows researchers to dissect how factors like steric hindrance and the electronic properties of the alkyl groups (methyl vs. ethyl) influence the reactivity of the disulfide bond, providing a chemical foundation for understanding the more complex enzymatic mechanisms that govern protein folding.
Microbial Degradation Mechanisms in Environmental Contexts
Volatile organosulfur compounds, including this compound, are subject to microbial degradation in various environments, such as soil and wastewater treatment facilities. While specific pathways for this compound are not extensively detailed, studies on analogous compounds like diethyl disulfide (DEDS) and dimethyl disulfide (DMDS) provide a strong model for its biodegradation.
Bacteria from several genera have been identified as capable of utilizing simple dialkyl disulfides as a source of sulfur or carbon. A putative degradation pathway for DEDS by Pseudomonas sp. strain WL2 has been proposed to proceed via the following steps:
Initial Cleavage: The disulfide bond is likely the first point of enzymatic attack, potentially yielding ethanethiol.
Mineralization: The resulting intermediates are further catabolized. The proposed pathway for DEDS involves its mineralization into carbon dioxide (CO₂), new bacterial cells, and sulfate (B86663) (SO₄²⁻), with elemental sulfur and ethyl aldehyde as possible intermediates.
This general pathway of cleavage followed by oxidation and incorporation into central metabolism is likely applicable to this compound.
| Microbial Strain | Degraded Disulfide(s) | Key Findings | Reference(s) |
| Pseudomonas sp. strain WL2 | Diethyl disulfide (DEDS) | Efficiently metabolizes DEDS, mineralizing it to CO₂, biomass, and sulfate. | |
| Acinetobacter lwoffii | Dimethyl disulfide (DMDS) | Isolated from kitchen waste; capable of DMDS degradation. | |
| Pseudomonas mendocina | Dimethyl disulfide (DMDS) | Isolated from kitchen waste; capable of DMDS degradation. | |
| Myroides odoratus | Dimethyl disulfide (DMDS) | Isolated from kitchen waste; showed the highest individual removal rate for DMDS among the three isolates. |
The ability of these microorganisms to degrade a range of disulfides highlights their potential role in the natural attenuation of organosulfur compounds in the environment and their utility in bioremediation applications for odor control.
Potential as a Biogenic Volatile Organic Compound (VOC) in Biological Systems
This compound is a naturally occurring volatile organic compound (VOC) produced by a variety of plants and microorganisms. Its presence has been identified in numerous food sources, where it contributes to their characteristic aroma and flavor profiles. For example, it is a known volatile component of vegetables such as onions (Allium cepa), kohlrabi (Brassica oleracea var. gongylodes), and cabbages (Brassica oleracea var. capitata), as well as fruits like the durian (Durio zibethinus).
In these biological systems, this compound functions primarily as a flavor and aroma compound, possessing a characteristic sulfurous and truffle-like scent. The biosynthesis of such compounds in plants like Allium species is often initiated by the enzymatic breakdown of precursor compounds, such as S-alk(en)yl-L-cysteine sulfoxides, upon tissue damage.
Due to its presence in specific foods, this compound has been suggested as a potential biomarker for the consumption of these products. As a biogenic VOC, it is released into the atmosphere from natural sources and from anthropogenic sites with high biological activity, such as sewage management areas, contributing to the complex mixture of sulfur compounds in the environment.
Environmental Transformations and Biogeochemical Cycling Research
Atmospheric Degradation Pathways and Identified Oxidation Products
The atmospheric fate of ethyl methyl disulfide is primarily dictated by its reactions with photochemically generated oxidants. The dominant degradation pathway during the daytime is initiated by the hydroxyl (OH) radical, a key atmospheric "detergent". unito.itharvard.edu The reaction of OH radicals with organic sulfides can proceed via two main channels: hydrogen abstraction from the ethyl or methyl groups, or OH addition to the sulfur atoms. cmjpublishers.comacs.org
For analogous compounds like methyl ethyl sulfide (B99878), studies have shown that the initial step is the abstraction of a hydrogen atom by an OH radical, forming water and an alkyl sulfide radical. cmjpublishers.comresearchgate.net This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). nih.govresearchgate.net The subsequent reactions of this peroxy radical are complex and can lead to a variety of oxidation products.
In the case of disulfides, the primary photochemical process can also involve the cleavage of the S-S bond upon absorption of UV radiation, producing thiyl radicals (RS•). cdnsciencepub.comcdnsciencepub.com The photolysis of mixtures of methyl disulfide and ethyl disulfide has been shown to yield this compound, indicating the role of thiyl radical recombination. cdnsciencepub.com
The atmospheric oxidation of this compound is expected to produce a range of sulfur-containing and carbon-containing products. Based on studies of similar organosulfur compounds, the principal oxidation products identified include sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and acetaldehyde (B116499) (CH₃CHO). cmjpublishers.comresearchgate.net Sulfur dioxide is a significant product, resulting from the oxidation of the sulfur atoms in the parent molecule. copernicus.org Formaldehyde arises from the oxidation of the methyl group, while acetaldehyde is formed from the ethyl group.
| Reactant | Oxidant | Identified Oxidation Products | Reported Yield (%) |
|---|---|---|---|
| Ethyl Methyl Sulfide | OH Radical | Sulfur Dioxide (SO₂) | 51 ± 2 |
| Ethyl Methyl Sulfide | OH Radical | Formaldehyde (HCHO) | 46 ± 4 |
| Ethyl Methyl Sulfide | OH Radical | Acetaldehyde (CH₃CHO) | 57 ± 3 |
| Ethyl Methyl Sulfide | OH Radical | Carbonyl Sulfide (OCS) | 0.07 |
Abiotic Degradation Processes in Aquatic and Terrestrial Systems
In aquatic and terrestrial environments, the primary abiotic degradation process for this compound is hydrolysis. However, dialkyldisulfides are generally resistant to hydrolysis under typical environmental conditions. Studies on the analogous compound dimethyl disulfide (DMDS) have shown it to be stable in aqueous solutions at pH 4 and pH 7. epa.gov In slightly alkaline conditions (pH 9), some variability in concentration was observed, but the compound was still considered relatively stable. epa.gov
The hydrolysis of DMDS was found to be slow, with calculated half-lives of 13.91, 10.81, and 10.52 days at 25°C in solutions of pH 5, 7, and 9, respectively. researchgate.net This suggests that this compound is likely to persist in aquatic systems for extended periods in the absence of microbial activity. The process involves the nucleophilic attack of water on one of the sulfur atoms, leading to the cleavage of the disulfide bond. This reaction is generally slow due to the relatively high activation energy required. nih.gov
In soil systems, this compound is expected to have low to moderate mobility depending on the soil's organic carbon content. Its degradation would be influenced by both abiotic processes like hydrolysis and biotic pathways. Volatilization from both water and soil surfaces is also a significant process due to the compound's vapor pressure. cpchem.com
Biogeochemical Cycling of Sulfur Compounds involving this compound
This compound is a volatile organosulfur compound (VOSC) that plays a role in the global biogeochemical cycling of sulfur. researchgate.netucsc.edu VOSCs, including the well-studied dimethyl sulfide (DMS), are produced through biological and abiotic processes in both terrestrial and marine environments. nih.govresearchgate.net These compounds represent a significant flux of sulfur from the Earth's surface to the atmosphere. researchgate.netyoutube.com
Once in the atmosphere, the oxidation of this compound, as discussed in section 7.1, contributes to the formation of sulfur dioxide (SO₂). cmjpublishers.com This SO₂ can be further oxidized to sulfuric acid (H₂SO₄), which can then form sulfate (B86663) aerosols. copernicus.org These aerosols have important climatic implications as they can act as cloud condensation nuclei (CCN), influencing cloud formation and the Earth's radiative balance. youtube.com Therefore, the emission and subsequent atmospheric transformation of this compound are integral components of the natural sulfur cycle, linking oceanic and terrestrial ecosystems with atmospheric chemistry and climate.
Influence of Environmental Factors on Degradation Kinetics and Product Distribution
Several environmental factors significantly influence the rate and outcome of this compound degradation.
In the Atmosphere:
Temperature: The kinetics of the reactions between this compound and atmospheric oxidants like the OH radical are temperature-dependent. bohrium.com Generally, reaction rate constants increase with temperature, leading to a shorter atmospheric lifetime in warmer conditions. The branching ratios of different reaction pathways (e.g., abstraction vs. addition) can also be temperature-dependent, which in turn affects the distribution of the final oxidation products. copernicus.org
Light Intensity: Since the formation of the primary atmospheric oxidant, the OH radical, is driven by the photolysis of ozone and other precursors, light intensity is a critical factor. unito.itharvard.edu Higher solar radiation leads to higher OH concentrations and thus faster degradation of this compound during the day. Photolysis of the disulfide bond itself is also directly dependent on the intensity of UV radiation. cdnsciencepub.comcdnsciencepub.com
Concentration of Oxidants: The atmospheric lifetime of this compound is inversely proportional to the concentration of oxidants like OH and NO₃ radicals. These concentrations vary significantly depending on the location (e.g., urban vs. remote marine) and time of day.
In Aquatic and Terrestrial Systems:
Temperature: The rate of hydrolysis is strongly influenced by temperature. Studies on dimethyl disulfide showed that hydrolysis rates increased as the temperature was raised from 15°C to 65°C. researchgate.net The calculated half-life for DMDS at pH 7 decreased from 15.78 days at 15°C to 7.72 days at 65°C. researchgate.net A similar trend is expected for this compound.
pH: The pH of the aqueous environment can affect hydrolysis rates. For dimethyl disulfide, hydrolysis was found to be slightly faster in neutral or mildly alkaline conditions compared to acidic conditions. researchgate.net
Biodegradation: In natural waters and soils, the presence of microorganisms can significantly accelerate the degradation of this compound. Studies on DMDS in natural water samples showed that biodegradation accounted for a significant portion of its removal, with rates varying depending on the water source and its microbial community. researchgate.net
| Temperature (°C) | pH | Half-life (days) |
|---|---|---|
| 25 | 5 | 13.91 |
| 25 | 7 | 10.81 |
| 25 | 9 | 10.52 |
| 15 | 7 | 15.78 |
| 45 | 7 | 9.78 |
| 65 | 7 | 7.72 |
Future Research Directions and Methodological Advancements
Integration of Multi-Omics Approaches for Comprehensive Biological Pathway Elucidation
The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to comprehensively understand the biological significance of ethyl methyl disulfide. mdpi.commdpi.com This strategy moves beyond studying single molecules to provide a holistic view of the cellular and physiological impact of this compound. By combining datasets from these different molecular readouts, researchers can construct more complete models of the biological pathways influenced by this compound. mdpi.com
Future research will likely focus on using these integrated approaches to elucidate how this compound interacts with and modulates biological networks. For instance, combined proteome and metabolite-profiling has already provided surprising insights into sulfur metabolism in organisms like yeast. nih.gov Such studies have shown that the metabolic state of a cell cannot be accurately predicted from gene expression or proteomic data alone, highlighting the necessity of a multi-omics approach. nih.gov Applying this to this compound could reveal its role in cellular processes, such as redox signaling and responses to environmental stressors. By linking changes in the proteome and metabolome to the presence of this compound, scientists can identify key regulatory nodes and pathways that could be targeted for further investigation. mdpi.com
This integrated approach is crucial for building predictive models of biological systems and understanding the complex interplay between different biomolecules. mdpi.comnih.govunl.pt
| Omics Technology | Molecular Read-out | Potential Application to this compound Research |
| Genomics | Genes (DNA) | Identifying genetic variants that influence the metabolism or biological effects of this compound. |
| Transcriptomics | RNA / cDNA | Measuring changes in gene expression in response to this compound exposure to understand cellular responses. |
| Proteomics | Proteins | Quantifying changes in protein abundance, modifications, and interactions to identify direct protein targets. cornell.edu |
| Metabolomics | Metabolites | Profiling small molecule changes to map the metabolic fate and downstream effects of this compound. cornell.edu |
This table illustrates the application of various omics technologies to the study of this compound, providing a framework for future integrated research.
Development of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding the precise mechanisms and kinetics of reactions involving this compound requires the ability to observe these processes in real time. The development of advanced in situ spectroscopic techniques is critical for achieving this goal. spectroscopyonline.comyoutube.com These methods allow researchers to monitor reactions as they occur within the reaction vessel, providing direct insights into transient intermediates, reaction rates, and the influence of various conditions without the need for sample extraction. spectroscopyonline.comfrontiersin.org
Future advancements are expected in the application of techniques like Infrared (IR) and Raman spectroscopy to study reactions involving disulfides. frontiersin.org These vibrational spectroscopy methods can provide detailed information about changes in chemical bonding during a reaction. frontiersin.org For instance, in situ IR spectroscopy can be used to track the formation and consumption of species containing S-S and S-C bonds, offering a window into the mechanistic details of disulfide exchange or oxidation reactions. youtube.comfrontiersin.org The development of more sensitive and rapid-scanning instruments will be crucial for capturing fast reaction dynamics. youtube.com
Furthermore, coupling these spectroscopic techniques with electrochemical methods (in situ spectroelectrochemistry) will be invaluable for studying the redox chemistry of this compound at electrode surfaces. frontiersin.org This is particularly relevant for understanding its role in electrochemical sensors or its environmental fate in redox-active systems. The ability to monitor live changes on a catalyst or electrode surface is essential for elucidating complex reaction pathways. frontiersin.org
| Spectroscopic Technique | Information Provided | Relevance to this compound |
| Infrared (IR) Spectroscopy | Changes in chemical bonding (vibrational modes). frontiersin.org | Monitoring the formation/cleavage of S-S and S-C bonds in real-time. |
| Raman Spectroscopy | Molecular vibrations, particularly for symmetric bonds. | Characterizing the disulfide bond and its interactions in various environments. |
| UV-Vis Spectroscopy | Electronic transitions. | Quantifying chromophore concentration during reactions like thiol-disulfide exchange. acs.org |
| Mass Spectrometry (coupled) | Identification of reaction components and intermediates. | Providing real-time analysis of gas-phase reactions or products evolving from a liquid phase. azom.com |
This table summarizes advanced in situ spectroscopic techniques and their potential applications for real-time monitoring of reactions involving this compound.
Refinement of Multiscale Computational Models for Complex Environmental and Biological Interactions
Computational modeling has become an indispensable tool for understanding the behavior of chemical compounds at a molecular level. nih.govxtalpi.com For a molecule like this compound, future research will increasingly rely on the refinement of multiscale computational models to bridge the gap between molecular properties and macroscopic biological and environmental effects. nih.govnih.gov These models integrate different levels of theory and simulation, from quantum mechanics (QM) for describing bond breaking and formation to molecular mechanics (MM) and coarse-grained (CG) simulations for modeling larger systems over longer timescales. xtalpi.comacs.org
A key area for refinement is the development of more accurate force fields and quantum mechanical methods specifically parameterized for sulfur-containing compounds. This will enable more reliable predictions of the thermodynamics and kinetics of reactions involving the disulfide bond. acs.org For example, integrated QM/MM simulations have been used to study the mechanism of disulfide cross-linking reactions, providing detailed energetic profiles of reaction pathways. xtalpi.com Applying and refining these methods for this compound can elucidate its interactions with biological macromolecules, such as enzymes, or its degradation pathways in the environment.
Moreover, multiscale models that combine molecular dynamics simulations with higher-level systems biology approaches can predict how perturbations at the molecular level (e.g., this compound binding to a protein) translate into cellular or even organismal responses. nih.gov These models are uniquely positioned to capture the connectivity between different spatial and temporal scales, allowing for high-throughput hypothesis generation and testing that would be impractical through experimentation alone. nih.gov
| Modeling Technique | Scale | Application to this compound |
| Quantum Mechanics (QM) | Electronic | Detailed mechanism and energetics of chemical reactions (e.g., oxidation, reduction). |
| Molecular Mechanics (MM) | Atomic | Simulating the conformation and dynamics of this compound and its interaction with proteins or membranes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid | Studying enzymatic reactions where the active site is treated with QM and the surrounding protein with MM. xtalpi.com |
| Coarse-Graining (CG) | Supramolecular | Simulating the long-timescale behavior of this compound in complex mixtures or cellular environments. acs.org |
| Systems Biology Models | Cellular/Organismal | Integrating molecular interaction data to predict physiological outcomes of exposure. nih.gov |
This table outlines different computational modeling techniques, their scales of application, and their relevance for studying the complex interactions of this compound.
Exploration of Novel Synthetic Routes with Enhanced Stereoselectivity for Chiral Disulfide Analogs
The synthesis of unsymmetrical disulfides, such as this compound, and their chiral analogs presents unique chemical challenges. nih.govresearchgate.net Future research in synthetic organic chemistry will focus on developing novel, more efficient, and highly stereoselective routes to access these compounds. hilarispublisher.comnih.gov The ability to precisely control the three-dimensional arrangement of atoms (stereochemistry) is crucial, as the biological activity of chiral molecules can be highly dependent on their specific configuration.
Recent advancements have focused on moving away from traditional methods, which often produce mixtures of symmetrical and unsymmetrical disulfides, towards more controlled strategies. organic-chemistry.org These include base-catalyzed aerobic oxidative dehydrogenative coupling of thiols and the use of specific reagents that facilitate the one-pot synthesis of unsymmetrical disulfides from two different thiols. organic-chemistry.orgrsc.org
A significant frontier is the development of catalytic asymmetric methods for the synthesis of chiral, non-symmetric disulfides. This involves the use of chiral catalysts or auxiliaries to control the formation of the disulfide bond with a specific stereochemical outcome. researchgate.netacs.org The exploration of transition-metal catalysis and organocatalysis holds immense promise for achieving high levels of enantioselectivity. hilarispublisher.com Success in this area would not only provide access to enantiomerically pure analogs of this compound for structure-activity relationship studies but also pave the way for the discovery of new disulfide-containing molecules with tailored biological or material properties. hilarispublisher.comnih.gov
| Synthetic Strategy | Description | Advantages |
| Reductive Coupling | Coupling of thiophenols with aryl sulfonyl chlorides mediated by a reducing agent like PPh3. rsc.org | Good functional group tolerance; uses readily available starting materials. rsc.org |
| Oxidative Cross-Coupling | Direct coupling of two different thiols using an oxidant, often with a catalyst. rsc.org | High atom economy; can utilize green oxidants like O2. rsc.org |
| One-Pot Sequential Thiolation | Activation of one thiol followed by reaction with a second thiol, avoiding symmetrical byproducts. organic-chemistry.org | High purity of the unsymmetrical disulfide; avoids harsh oxidizing agents. organic-chemistry.org |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to control the stereochemistry of the resulting disulfide. researchgate.netacs.org | Provides access to enantiomerically pure chiral disulfide analogs for biological testing. |
This table details promising synthetic routes for unsymmetrical disulfides, highlighting strategies relevant to the future synthesis of this compound and its chiral analogs.
Q & A
Q. What analytical methods are recommended for quantifying ethyl methyl disulfide in environmental or biological samples?
Gas chromatography (GC) coupled with sulfur-specific detectors, such as sulfur chemiluminescence detectors (SCD), is optimal for detecting EMDS due to its high sensitivity to sulfur-containing compounds. Key parameters include column selection (e.g., polar capillary columns for resolving sulfur analogs), inert sample pathways to prevent adsorption, and retention time optimization to distinguish EMDS from structurally similar disulfides (e.g., dimethyl disulfide) . Calibration with certified reference standards and validation via spike-recovery experiments in representative matrices (e.g., air, blood) are critical for accuracy.
Q. How can researchers confirm the structural identity of this compound in synthetic or natural samples?
Combine spectroscopic and chromatographic techniques:
- Mass spectrometry (MS) : Use electron ionization (EI-MS) to observe fragmentation patterns (e.g., m/z 94 for [CH3S+] and m/z 108 for [C2H5S+]) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H-NMR peaks for methyl (δ ~2.1 ppm) and ethyl (δ ~1.3 ppm for -CH2- and δ ~1.0 ppm for -CH3) groups . Cross-validate with retention indices from GC databases (e.g., NIST) to differentiate EMDS from isomers like methyl propyl disulfide.
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate EMDS toxicity while addressing species-specific susceptibility?
- Model selection : Prioritize species with metabolic pathways relevant to humans (e.g., rodents for hepatic metabolism studies). Evidence from thiram homologs suggests chicks may exhibit heightened susceptibility, necessitating cross-species comparisons .
- Dose range : Start with subchronic exposure levels (e.g., 10–300 ppm in diet) based on no-observed-adverse-effect levels (NOAEL) from thiram studies, adjusting for EMDS’s lower molecular weight .
- Endpoints : Include biochemical markers (e.g., glutathione depletion) and histopathological assessments of target organs (liver, kidneys).
Q. What strategies resolve contradictions in EMDS reactivity data across experimental studies?
- Control for experimental variables : Standardize reaction conditions (pH, temperature) and purity of reagents. For example, trace metal impurities in solvents can catalyze disulfide bond cleavage, altering reactivity outcomes .
- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, assessing bias via funnel plots and sensitivity analyses . Highlight methodological discrepancies (e.g., static vs. flow reactors in oxidation studies) as potential sources of variability.
Q. How can researchers ensure reproducibility in synthesizing EMDS for mechanistic studies?
- Synthetic protocols : Use controlled oxidation of ethyl mercaptan and methyl mercaptan under inert atmospheres to prevent polysulfide formation. Monitor reaction progress via real-time GC-MS .
- Purity validation : Employ elemental analysis (sulfur content) and differential scanning calorimetry (melting point ~-85°C) to confirm purity >99% .
Q. What are the challenges in integrating EMDS data from case-control and cohort studies for environmental risk assessment?
- Exposure misclassification : Address variability in exposure measurement tools (e.g., passive air samplers vs. personal monitors) by harmonizing detection limits and temporal resolution .
- Confounding factors : Use directed acyclic graphs (DAGs) to identify covariates (e.g., co-exposure to other sulfur compounds) and apply propensity score matching in pooled analyses .
Methodological Guidance
Q. How should researchers evaluate the quality of existing literature on EMDS’s biochemical interactions?
- Critical appraisal tools : Use Joanna Briggs Institute (JBI) checklists to assess risk of bias in in vitro and animal studies, focusing on blinding, randomization, and sample size justification .
- Data extraction : Tabulate key parameters (e.g., enzyme inhibition constants, IC50 values) and note inconsistencies in assay conditions (e.g., buffer composition, incubation time) .
Q. What statistical approaches are recommended for analyzing non-linear relationships in EMDS degradation kinetics?
- Model fitting : Apply non-linear regression (e.g., Michaelis-Menten kinetics for enzymatic degradation) or machine learning algorithms (e.g., random forests) to identify predictors of degradation rates .
- Uncertainty quantification : Report 95% confidence intervals for rate constants and use Monte Carlo simulations to propagate measurement errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
